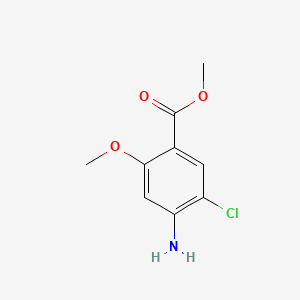

Methyl 4-amino-5-chloro-2-methoxybenzoate

Beschreibung

Contextualizing Substituted Benzoates in Modern Chemical and Pharmaceutical Research

Substituted benzoates, a class of organic compounds derived from benzoic acid, represent a cornerstone in modern chemical and pharmaceutical research. Their versatile molecular framework allows for a wide range of structural modifications, leading to a diverse array of chemical properties and biological activities. In the pharmaceutical industry, the benzoate (B1203000) scaffold is a common feature in numerous therapeutic agents, where it can serve as a crucial pharmacophore or a key structural element. These compounds have been investigated for a multitude of medicinal uses, including as anti-inflammatory agents, analgesics, and antimicrobials. drugbank.comshubham.co.in The strategic placement of various functional groups—such as amino, chloro, and methoxy (B1213986) groups—on the benzene (B151609) ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, dictates its interaction with biological targets like enzymes and receptors, making substituted benzoates a fertile ground for drug discovery and development. chemistryjournal.netresearchgate.net

The Role of Methyl 4-amino-5-chloro-2-methoxybenzoate as a Key Intermediate in Complex Chemical Syntheses

This compound stands out as a particularly valuable building block in the synthesis of more complex molecules. biosynth.com Its multifunctional nature, featuring an amine, a chlorine atom, a methoxy group, and a methyl ester, provides multiple reactive sites for chemists to exploit in constructing intricate molecular architectures.

One of the most notable applications of this compound is as a key intermediate in the synthesis of prokinetic agents, such as Mosapride. drugfuture.comgoogle.com Mosapride is a selective 5-HT4 receptor agonist used to treat various gastrointestinal disorders. caymanchem.com The synthesis of Mosapride and its analogs often involves the modification of the carboxyl group of the benzoate precursor, 4-amino-5-chloro-2-methoxybenzoic acid, which is readily derived from its methyl ester. drugfuture.com

Furthermore, research has demonstrated the utility of this compound in creating novel compounds with potential therapeutic applications beyond gastrointestinal motility. It is used in the preparation of cyclohexenylphenyl pyrrolobenzodiazepine-3-carboxamides, which have been investigated as tocolytic oxytocin (B344502) receptor antagonists. pharmaffiliates.com This highlights the compound's versatility as a starting material for developing structurally diverse and pharmacologically active molecules. biosynth.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 20896-27-9 biosynth.com |

| Molecular Formula | C₉H₁₀ClNO₃ biosynth.com |

| Molecular Weight | 215.63 g/mol biosynth.com |

| Melting Point | 135.0 °C biosynth.com |

| Boiling Point | 372.30 °C biosynth.com |

| IUPAC Name | this compound |

Note: Data sourced from Biosynth. biosynth.com

Overview of Research Trajectories for this compound and Related Structural Analogs

The research trajectory for this compound and its derivatives is primarily focused on the exploration of their interactions with serotonin (B10506) (5-HT) receptors, particularly the 5-HT4 subtype. nih.gov Scientists have synthesized series of benzoate derivatives from 4-amino-5-chloro-2-methoxybenzoic acid to explore their structure-activity relationships (SAR) as 5-HT4 receptor ligands. nih.gov

A significant area of investigation involves modifying the ester portion of the molecule. For instance, by reacting the parent acid with various substituted 1-piperidineethanols, researchers have developed potent 5-HT4 receptor agonists. nih.gov Interestingly, subtle changes to these substituents can dramatically alter the compound's pharmacological profile. The introduction of two methyl groups on the piperidine (B6355638) ring, for example, can convert a potent agonist into a powerful antagonist. This shift from agonist to antagonist activity with minor structural modification is a key focus of ongoing research, as it allows for the fine-tuning of a molecule's effect on the 5-HT4 receptor. nih.gov

Current research aims to develop a hypothetical model for the 5-HT4 receptor that can explain how different molecules bind and elicit either an agonist or antagonist response. nih.gov By performing structural analyses through X-ray crystallography and molecular modeling, scientists are working to understand the specific conformations and interactions that govern the pharmacological activity of these benzoate derivatives. nih.gov This line of inquiry is crucial for the rational design of new therapeutic agents with high potency and selectivity for the 5-HT4 receptor and other related targets.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-amino-5-chloro-2-methoxybenzoic acid |

| This compound |

| Mosapride |

| Mosapride Citrate |

| Serotonin (5-HT) |

| Zacopride |

| Renzapride |

| [3H]GR 113808 |

| 2-[(cis- and trans-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate |

| 1-piperidineethanol |

| Methyl 4-amino-2-methoxybenzoate |

| Iodobenzene dichloride |

| Pyridine |

| N,N-diethyl ethylenediamine |

| p-aminosalicylic acid |

| Dimethyl sulfate (B86663) |

| N-chlorosuccinimide |

| Potassium hydroxide (B78521) |

| Hydrochloric acid |

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-amino-5-chloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYQFGBPEGLBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351444 | |

| Record name | methyl 4-amino-5-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20896-27-9 | |

| Record name | methyl 4-amino-5-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-5-chloro-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 4 Amino 5 Chloro 2 Methoxybenzoate

Regioselective Chlorination Strategies for Enhanced Yield and Purity

The primary challenge in the synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate lies in the selective introduction of a chlorine atom at the C-5 position of the aromatic ring of its precursor, Methyl 4-amino-2-methoxybenzoate. The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are both ortho-, para-directing activators, which could potentially lead to chlorination at multiple positions. Therefore, the choice of chlorinating agent and reaction conditions is paramount to control the regioselectivity of the reaction.

Iodobenzene dichloride (PhICl₂) has emerged as a valuable reagent for the selective chlorination of activated aromatic compounds. wikipedia.orgchemistryviews.org It is a solid, easy-to-handle chlorinating agent that offers an alternative to gaseous chlorine. chemistryviews.org A documented synthesis of this compound utilizes PhICl₂ in anhydrous tetrahydrofuran (B95107) with pyridine. This method yields the desired product at 75%. googleapis.com

The chlorination of aromatic rings is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.orgslideshare.net The general mechanism involves two main steps: the attack of the aromatic ring's π-electrons on an electrophile to form a carbocation intermediate (arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

In the case of PhICl₂, it is proposed that the active electrophilic species is not molecular chlorine itself but a more reactive entity. Research suggests that a catalyst, such as a silver salt with a weakly coordinating anion, can abstract a chloride ion from PhICl₂ to generate a highly active [PhICl]⁺ species. chemistryviews.orgresearchgate.net This cationic iodine species is a potent electrophile that is then attacked by the electron-rich aromatic ring of Methyl 4-amino-2-methoxybenzoate. The strong activating and directing effects of the amino and methoxy groups favor the electrophilic attack at the position ortho to the amino group and meta to the methoxy group, which corresponds to the C-5 position. The subsequent loss of a proton from the resulting arenium ion yields the final product, this compound.

Traditionally, elemental chlorine (Cl₂) has been widely used for the chlorination of aromatic compounds. google.com However, its use presents significant challenges, particularly on an industrial scale.

| Feature | Iodobenzene Dichloride (PhICl₂) | Chlorine Gas (Cl₂) |

| Physical State | Yellow solid wikipedia.org | Toxic, corrosive gas google.com |

| Handling | Easier and safer to handle chemistryviews.org | Requires special equipment and stringent safety protocols for transport and handling google.com |

| Reactivity | Weaker oxidizing agent than Cl₂, may require activation chemistryviews.orgresearchgate.net | Highly reactive, can lead to over-chlorination and side reactions google.com |

| Selectivity | Can offer higher regioselectivity in certain substrates | Often requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to enhance electrophilicity and control selectivity, which can complicate purification wikipedia.orggoogle.com |

| Byproducts | Iodobenzene (recoverable) googleapis.com | Hydrogen chloride (corrosive gas) google.com |

This table provides a comparative overview of Iodobenzene Dichloride and Chlorine Gas as chlorinating agents.

The use of PhICl₂ offers a significant advantage in terms of safety and handling over chlorine gas. chemistryviews.org While Cl₂ is a highly toxic and corrosive gas requiring specialized infrastructure, PhICl₂ is a solid that can be weighed and transferred with standard laboratory procedures. wikipedia.orgchemistryviews.org Furthermore, reactions with PhICl₂ can be more selective, potentially reducing the formation of isomeric impurities and simplifying the purification process.

N-Chlorosuccinimide (NCS) is another widely used reagent for the chlorination of activated aromatic systems, such as anilines and phenols. commonorganicchemistry.comwikipedia.org It is a stable, crystalline solid that serves as a source of electrophilic chlorine ("Cl⁺"). wikipedia.org Its application in the synthesis of this compound has been reported with high yields. google.comresearchgate.net

The efficiency of the chlorination reaction using NCS is highly dependent on the reaction parameters. A patented method describes the reaction of Methyl 4-amino-2-methoxybenzoate with NCS in a 1:1 molar ratio in a dimethylformamide (DMF) solution. google.com The reaction, conducted at 70°C for 3 hours, resulted in a high yield of 87.5% for this compound after precipitation in ice water. google.com Another study also utilized NCS in DMF for this transformation. researchgate.net The choice of solvent is crucial; for instance, in the chlorination of other anilines, acetonitrile (B52724) has been found to be an effective solvent. tandfonline.com The optimization of temperature and reaction time is essential to ensure complete conversion of the starting material while preventing potential side reactions or degradation of the product.

| Parameter | Optimized Condition | Reported Yield | Source |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | 87.5% | google.com |

| Substrate | Methyl 4-amino-2-methoxybenzoate | google.com | |

| Molar Ratio (Substrate:NCS) | 1:1 | google.com | |

| Solvent | Dimethylformamide (DMF) | google.comresearchgate.net | |

| Temperature | 70-75°C | google.com | |

| Time | 3 hours | google.com |

This table summarizes the optimized reaction conditions for the NCS-mediated chlorination of Methyl 4-amino-2-methoxybenzoate.

The high regioselectivity observed in the NCS-mediated chlorination of Methyl 4-amino-2-methoxybenzoate is governed by the powerful directing influence of the substituents on the benzene (B151609) ring. The amino group is a strong activating, ortho-, para-director, while the methoxy group is also an activating, ortho-, para-director. In this specific substrate, the position C-5 is ortho to the strongly activating amino group and meta to the methoxy group. The directing effect of the amino group dominates, leading to preferential chlorination at this site.

However, the formation of byproducts is a possibility. Dichlorination could occur, particularly if an excess of NCS is used or under prolonged reaction times, leading to the formation of 2,4-dichloroaniline (B164938) derivatives as seen in other studies. tandfonline.comtandfonline.com Additionally, reactions involving NCS can sometimes be complex, with the active chlorinating species potentially being protonated NCS, molecular chlorine, or other entities depending on the specific reaction conditions. Careful control of stoichiometry and reaction parameters is therefore critical to minimize the formation of these and other potential byproducts, ensuring high purity of the target compound, this compound.

N-Chlorosuccinimide (NCS) in Chlorination of 4-Amino-2-methoxybenzoate

Methylation Approaches for Methoxy Group Formation

The introduction of a methoxy group onto the aromatic ring is a crucial step in the synthesis of this compound. Dimethyl sulfate (B86663) is a commonly employed reagent for this purpose.

Dimethyl Sulfate in Alkaline Conditions for 2-Methoxybenzoate (B1232891) Derivatives

The methylation of a hydroxyl group to form a methoxy group is effectively achieved using dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. researchgate.netresearcher.life In the synthesis of 2-methoxybenzoate derivatives, this reaction is typically carried out under alkaline conditions. For instance, p-aminosalicylic acid can be dissolved in an acetone (B3395972) solution containing potassium hydroxide (B78521). google.comgoogleapis.com The temperature is controlled between 20-30°C while dimethyl sulfate is added dropwise. google.com The reaction is allowed to proceed for several hours to ensure complete methylation of the hydroxyl group. google.comgoogleapis.com

This method leverages the nucleophilic character of the phenoxide ion, formed by the deprotonation of the hydroxyl group by the base, which then attacks the electrophilic methyl group of dimethyl sulfate in an Sₙ2 reaction. researchgate.net

Avoiding N-Methylation in Amino-Substituted Benzoates

A significant challenge when methylating molecules containing an amino group is the potential for N-methylation, where the methyl group is added to the nitrogen atom of the amine. nih.govliv.ac.ukunive.it This side reaction is undesirable as it leads to the formation of impurities. To circumvent this, the reaction conditions must be carefully controlled.

One critical factor is the exclusion of water from the reaction mixture. googleapis.com Performing the methylation under anhydrous conditions minimizes the risk of N-methylation. googleapis.com In the presence of water, the amino group can be deprotonated, increasing its nucleophilicity and making it more susceptible to methylation. Another strategy involves the protection of the amino group prior to methylation, for example, through acetylation to form an acetamido group. This protected group is less nucleophilic and thus less likely to react with the methylating agent.

Esterification Techniques for Methyl Benzoate (B1203000) Formation

The formation of the methyl ester from the corresponding carboxylic acid is another key synthetic step. Fischer esterification is a classic and widely used method for this transformation. researchgate.netresearchgate.net This reaction involves treating the carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used. researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

For substrates containing a basic amino group, a stoichiometric amount of the acid catalyst is required because the amino group will neutralize some of the catalyst. researchgate.net

Integrated Multi-Step Synthesis Pathways from Precursors

The synthesis of this compound is often achieved through multi-step pathways starting from readily available precursors.

Conversion from p-Aminosalicylic Acid to Methyl 4-amino-2-methoxybenzoate

A common and cost-effective starting material for the synthesis is p-aminosalicylic acid. google.comgoogleapis.com The synthesis of Methyl 4-amino-2-methoxybenzoate from this precursor involves both methylation and esterification. googleapis.com

The process begins with the methylation of the hydroxyl group of p-aminosalicylic acid using dimethyl sulfate in an alkaline solution, as described in section 2.2.1. google.comgoogleapis.com Following the methylation of the hydroxyl group, the carboxylic acid functional group is then esterified to form the methyl ester. This is typically achieved by reacting the intermediate with methanol in the presence of an acid catalyst. googleapis.com

| Step | Reaction | Reagents | Key Conditions |

| 1 | Methylation | Dimethyl sulfate, Potassium hydroxide | Anhydrous acetone, 20-30°C |

| 2 | Esterification | Methanol, Acid catalyst | Reflux |

Direct Chlorination of 4-Amino-2-methoxybenzoic Acid

Once Methyl 4-amino-2-methoxybenzoate is synthesized, the next step is the regioselective chlorination of the aromatic ring at the 5-position. google.com N-chlorosuccinimide (NCS) is an effective reagent for this purpose. google.comgoogle.com

| Reactant | Reagent | Solvent | Temperature | Molar Ratio | Yield |

| Methyl 4-amino-2-methoxybenzoate | N-chlorosuccinimide | DMF | 65-75°C | 1:1 | 87.5% - 88.3% google.com |

Industrial-Scale Optimization and Process Intensification

The industrial production of this compound has been the subject of optimization studies aimed at improving efficiency, reducing costs, and ensuring high product quality. A key strategy in scaling up the synthesis involves the selection of cost-effective and readily available starting materials. One prominent industrial method utilizes p-aminosalicylic acid, an inexpensive raw material, to produce the target compound through a multi-step process. google.com

The process typically begins with the methylation of p-aminosalicylic acid. In one patented method, this is achieved by reacting p-aminosalicylic acid with dimethyl sulfate in the presence of potassium hydroxide in an acetone solution. google.com This step yields the intermediate, methyl 4-amino-2-methoxybenzoate. Subsequently, this intermediate undergoes chlorination. A common and effective chlorinating agent for this step is N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF). google.com This direct chlorination approach is a significant aspect of process optimization, providing a straightforward route to introduce the chlorine atom at the desired position. googleapis.com

The table below summarizes typical reaction parameters for the industrial synthesis of this compound starting from p-aminosalicylic acid.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Methylation | p-Aminosalicylic acid | Dimethyl sulfate, Potassium hydroxide, Acetone | 20-30 | Not specified | Not specified |

| Chlorination | Methyl 4-amino-2-methoxybenzoate | N-chlorosuccinimide, DMF | 65-75 | 3 | 88.3 |

Novel Synthetic Routes and Catalytic Approaches for Sustainable Production

The development of novel and more sustainable synthetic routes for this compound is an area of ongoing interest, driven by the principles of green chemistry. Research into new synthetic pathways often aims to reduce the number of steps, minimize waste, and utilize less hazardous reagents.

Current established routes, while optimized for industrial production, often involve stoichiometric reagents and solvents that may have environmental drawbacks. For example, the use of dimethyl sulfate is effective but requires careful handling due to its toxicity. Similarly, chlorinated solvents and reagents are common in organic synthesis but are under increasing scrutiny.

A promising avenue for sustainable production lies in the application of catalytic methods. While specific catalytic routes for the direct synthesis of this compound are not extensively detailed in publicly available literature, trends in the synthesis of related aromatic compounds suggest potential future directions. For instance, in the synthesis of related compounds like methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, copper catalysts such as cuprous chloride have been employed for condensation reactions. google.com This points towards the potential of transition-metal catalysis in forming key bonds within the molecule's structure under milder conditions.

Furthermore, catalytic hydrogenation is a cornerstone of sustainable chemistry for reduction steps. In the synthesis of other complex pharmaceutical intermediates, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is often preferred over reducing agents like iron powder in acetic acid, as it can lead to cleaner reactions and easier product isolation. nih.gov While the synthesis of this compound itself does not typically involve a reduction step after the initial starting material, the principle of replacing stoichiometric reagents with catalytic alternatives is a key strategy for future sustainable process development.

Future research may focus on developing catalytic C-H activation and chlorination methods, which could provide a more direct and atom-economical route to the final product, potentially bypassing the need for pre-functionalized starting materials. The exploration of biocatalysis, using enzymes to perform specific transformations, also represents a frontier for the sustainable production of fine chemicals like this compound.

The table below outlines potential areas for the application of novel and catalytic approaches in the synthesis of this compound.

| Synthetic Step | Conventional Method | Potential Novel/Catalytic Approach | Sustainability Advantage |

| Methylation | Dimethyl sulfate | Catalytic C-H methylation, Use of greener methylating agents (e.g., dimethyl carbonate) | Reduced toxicity of reagents, Improved atom economy |

| Chlorination | N-chlorosuccinimide | Direct catalytic chlorination (e.g., using transition metal catalysts) | Higher selectivity, Reduced waste from stoichiometric reagents |

| Overall Process | Multi-step synthesis | Convergent synthesis, Flow chemistry | Fewer steps, Improved process control and safety, Reduced solvent usage |

Reaction Mechanisms and Chemical Transformations of Methyl 4 Amino 5 Chloro 2 Methoxybenzoate

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The substituents can be classified by their activating/deactivating and directing properties:

Amino (-NH₂): A strongly activating group due to its significant +M (mesomeric) effect, which donates electron density to the ring. It is an ortho, para-director.

Methoxy (B1213986) (-OCH₃): An activating group, also due to a +M effect, and is an ortho, para-director.

Chloro (-Cl): A deactivating group due to its -I (inductive) effect, but it is an ortho, para-director because of a competing +M effect where its lone pairs can donate electron density.

Methyl Ester (-COOCH₃): A deactivating group due to its -I and -M effects, which withdraw electron density from the ring. It is a meta-director.

The positions on the ring are C1 (with the ester), C2 (-OCH₃), C3 (unsubstituted), C4 (-NH₂), C5 (-Cl), and C6 (unsubstituted). The two available positions for substitution are C3 and C6. The directing influences of the existing groups on these positions are as follows:

Position C3: ortho to the -OCH₃ group, ortho to the -NH₂ group, meta to the -COOCH₃ group, and meta to the -Cl group.

Position C6: ortho to the -COOCH₃ group, meta to the -OCH₃ group, meta to the -NH₂ group, and para to the -Cl group.

Given the powerful ortho, para-directing nature of the amino and methoxy groups, electrophilic substitution is strongly favored at position C3, which is ortho to both of these activating groups.

Conversely, nucleophilic aromatic substitution (SNAr) is generally difficult on this electron-rich aromatic ring. acs.org SNAr reactions typically require a strong electron-withdrawing group positioned ortho or para to a good leaving group (like a halogen). acs.org In this molecule, the powerful electron-donating amino and methoxy groups increase the electron density of the ring, making it less susceptible to attack by nucleophiles.

Reactivity of the Amino Group: Alkylation and Acylation

The primary amino group at the C4 position is a key site of nucleophilic reactivity, readily participating in alkylation and acylation reactions.

Methylation involves the substitution of one or both hydrogen atoms of the amino group with a methyl group. This transformation is a form of N-alkylation. wikipedia.org Such reactions are typically performed using electrophilic methyl sources like dimethyl sulfate (B86663) or methyl iodide, where the nitrogen atom of the amino group acts as the nucleophile. wikipedia.org The reaction of anilines with alkyl halides can be promoted by bases that deprotonate the amino group, increasing its nucleophilicity. nih.gov For instance, the N-methylation of amines can be achieved using paraformaldehyde in the presence of a suitable catalyst. nih.gov

The general scheme for the methylation of the 4-amino group is as follows:

Monomethylation: R-NH₂ + CH₃-X → R-NH-CH₃ + HX

Dimethylation: R-NH-CH₃ + CH₃-X → R-N(CH₃)₂ + HX

Where R represents the 4-carbomethoxy-2-chloro-5-methoxyphenyl group and X is a leaving group (e.g., I, OSO₃CH₃).

The nucleophilic amino group reacts with acylating agents, such as acyl chlorides or acid anhydrides, to form stable amide derivatives. This is a common transformation for aromatic amines. The reaction proceeds via a nucleophilic acyl substitution mechanism. For example, reacting Methyl 4-amino-5-chloro-2-methoxybenzoate with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield the corresponding acetamide.

The synthesis of various amide derivatives from the parent acid, 4-amino-5-chloro-2-methoxybenzoic acid, is a well-documented process, often involving coupling agents to facilitate the reaction between the carboxylic acid and an amine. prepchem.comacs.org Similarly, the amino group of the ester can be acylated to produce N-acyl derivatives.

Ester Hydrolysis Kinetics and Mechanisms

The methyl ester functional group can undergo hydrolysis to yield the corresponding carboxylic acid (4-amino-5-chloro-2-methoxybenzoic acid) and methanol (B129727). This reaction can be catalyzed by acid or, more commonly, by base.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This pathway is typically much faster than the neutral or acid-catalyzed pathways. psu.edu The reaction proceeds through a tetrahedral intermediate. researchgate.net For substituted methyl benzoates, studies have shown that in the environmental pH range of 5-10, the hydrolysis is predominantly catalyzed by hydroxide ions. oieau.fr

The rate of hydrolysis is a critical factor in the environmental fate of the compound, determining its persistence in aqueous environments. Compounds that hydrolyze rapidly are less likely to persist and bioaccumulate. For example, at pH 8 and 10°C, the estimated hydrolysis half-life of methyl benzoate (B1203000) is 1.8 years, which is significantly altered by substituents on the ring. oieau.fr

The Hammett equation is a linear free-energy relationship (LFER) that quantifies the impact of meta- and para-substituents on the reaction rates and equilibrium constants of aromatic compounds. wikipedia.org It is expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted reference compound (e.g., methyl benzoate).

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

ρ (rho) is the reaction constant, which depends on the reaction type and conditions. It measures the sensitivity of the reaction to electronic effects.

For the alkaline hydrolysis of benzoate esters, the reaction involves a nucleophilic attack on the carbonyl carbon. The rate-determining step is often the formation of a negatively charged tetrahedral intermediate. researchgate.netrsc.org This intermediate is stabilized by electron-withdrawing substituents on the aromatic ring, which delocalize the negative charge. Consequently, electron-withdrawing groups accelerate the reaction, leading to a positive ρ value. ic.ac.uk Studies on the alkaline hydrolysis of substituted phenyl benzoates have reported ρ values around +1.7 to +2.0 in aqueous solutions. researchgate.netrsc.org

| Substituent | Position | Hammett Sigma Constant (σ_para) | Electronic Effect |

|---|---|---|---|

| Amino (-NH₂) | para | -0.66 | Strongly Electron-Donating |

| Chloro (-Cl) | meta | +0.37 (σ_meta) | Electron-Withdrawing |

| Methoxy (-OCH₃) | ortho | -0.27 (σ_para for reference) | Electron-Donating |

Note: Hammett constants are typically defined for meta and para positions. The ortho effect is more complex due to steric hindrance.

Cyclization and Rearrangement Reactions

The presence of a primary aromatic amine group on this compound allows it to participate in several classic cyclization reactions to form fused heterocyclic systems.

Tröger's bases are chiral, V-shaped molecules synthesized through the condensation of two equivalents of an aniline (B41778) with a methylene (B1212753) source. thieme-connect.comsysrevpharm.org While the specific synthesis of a Tröger's base from this compound is not explicitly detailed in the literature, the general reaction mechanism is well-established for a wide range of substituted anilines. nih.govlu.se

The reaction typically involves treating the aniline derivative with a methylene source, such as dimethoxymethane (B151124) (DMM) or paraformaldehyde, in the presence of a strong acid catalyst, most commonly trifluoroacetic acid (TFA). sysrevpharm.orgresearchgate.net The reaction proceeds through the formation of an aminal and a subsequent Pictet-Spengler-type cyclization to form the characteristic bridged diazocine core. The electronic properties of the substituents on the aniline ring can influence the reaction's success; electron-donating groups generally facilitate the condensation. thieme-connect.com In the case of this compound, the electron-donating amino and methoxy groups would promote the reaction, although the electron-withdrawing ester and chloro groups might have a retarding effect.

Table 1: General Conditions for Tröger's Base Synthesis from Substituted Anilines

| Component | Role | Examples | Reference |

| Aniline Derivative | Starting Material | p-toluidine, 4-haloanilines, methoxy-substituted anilines | nih.gov, thieme-connect.com, sysrevpharm.org |

| Methylene Source | Forms the methylene bridge | Dimethoxymethane (DMM), Paraformaldehyde, Hexamethylenetetramine | sysrevpharm.org, researchgate.net, nih.gov |

| Acid Catalyst | Promotes condensation and cyclization | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | sysrevpharm.org, researchgate.net |

| Solvent | Reaction Medium | Trifluoroacetic acid (TFA) often acts as both solvent and catalyst | nih.gov |

| Temperature | Reaction Condition | Typically room temperature | sysrevpharm.org |

The aniline functionality of this compound makes it a potential substrate for various quinoline (B57606) synthesis reactions. These methods are fundamental in organic chemistry for constructing the quinoline ring system, a scaffold present in many biologically active compounds. nih.gov Although specific examples starting with this exact methyl ester are not prominent, its structure is amenable to classic synthetic routes like the Combes, Doebner-von Miller, or Friedländer syntheses. organic-chemistry.org

For instance, in a potential Combes quinoline synthesis, this compound could be reacted with a β-diketone under acidic conditions. The initial step would be the formation of an enamine intermediate, followed by acid-catalyzed cyclization and dehydration to yield a highly substituted quinoline. The resulting quinoline would bear the chloro, methoxy, and methyl ester (or corresponding carboxylic acid) groups, making it a complex and potentially valuable heterocyclic compound for further functionalization. google.com

Oxidation and Reduction Pathways

The functional groups of this compound present sites for both oxidation and reduction, although specific, detailed pathways for this compound are not extensively documented. The reactivity can be inferred from the general behavior of its constituent moieties.

Oxidation: The primary aromatic amine is the most susceptible group to oxidation. Depending on the oxidant and reaction conditions, it could be converted to nitroso, nitro, or azoxy species, or it could lead to the formation of polymeric materials through oxidative coupling.

Reduction: The ester group can be reduced to a primary alcohol, yielding (4-amino-5-chloro-2-methoxyphenyl)methanol. This transformation typically requires strong reducing agents like lithium aluminum hydride. The aromatic ring itself is generally resistant to reduction, though catalytic hydrogenation under harsh conditions (high pressure and temperature) could potentially reduce the benzene (B151609) ring and/or effect hydrodechlorination. In a related synthesis, a nitro-substituted precursor, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, was successfully reduced to the corresponding amine using powdered iron in acetic acid, demonstrating a common method for reducing a nitro group that is synthetically relevant to the formation of such amino benzoates. mdpi.com

Derivatization Strategies for Advanced Functional Materials

This compound is a key intermediate in the synthesis of advanced functional materials, particularly in the field of medicinal chemistry. Its structure can be readily modified at the ester and amino groups to produce compounds with specific biological activities.

A significant application is in the development of ligands for serotonin (B10506) receptors. The methyl ester is a direct precursor to 4-amino-5-chloro-2-methoxybenzoic acid, which has been used to synthesize a series of novel ester derivatives. nih.govacs.org By reacting the carboxylic acid with various substituted 1-piperidineethanols, researchers have developed potent and selective agonists and antagonists for the 5-HT₄ receptor. nih.govacs.org These compounds have potential therapeutic applications in treating gastrointestinal motility disorders.

Furthermore, the methyl ester group can undergo amidation. For example, reaction with N,N-diethylethylenediamine results in the formation of N-(2-diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide, a compound related to the antiemetic drug metoclopramide. googleapis.com This highlights the utility of the title compound as a scaffold for creating pharmacologically active agents.

Table 2: Derivatization of this compound for Functional Molecules

| Reaction Type | Reagent(s) | Product Type | Function of Product | Reference |

| Hydrolysis & Esterification | 1. NaOH (hydrolysis) 2. Substituted 1-piperidineethanols (esterification) | Piperidinylethyl esters | 5-HT₄ receptor agonists/antagonists | nih.gov, acs.org |

| Amidation | N,N-diethylethylenediamine | N-substituted benzamide (B126) | Pharmacologically active agent | googleapis.com |

Advanced Analytical Techniques in Characterization of Methyl 4 Amino 5 Chloro 2 Methoxybenzoate

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 4-amino-5-chloro-2-methoxybenzoate, the expected signals would correspond to the aromatic protons, the amino group protons, and the protons of the two methyl groups (methoxy and ester). The substitution pattern on the benzene (B151609) ring—with electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing chloro and methyl ester groups—influences the chemical shifts of the two aromatic protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Aromatic CH (C6-H) | ~7.6-7.8 | Singlet (s) | Downfield due to proximity to the electron-withdrawing ester and chloro groups. |

| Aromatic CH (C3-H) | ~6.3-6.5 | Singlet (s) | Upfield due to the strong electron-donating effect of the adjacent amino and methoxy groups. |

| Amino (-NH₂) | ~4.5-5.5 | Broad Singlet (br s) | Chemical shift can be variable and the peak is often broad. |

| Methoxy (-OCH₃) | ~3.8-4.0 | Singlet (s) | Typical range for a methoxy group attached to an aromatic ring. |

| Ester Methyl (-COOCH₃) | ~3.7-3.9 | Singlet (s) | Typical range for a methyl ester group. |

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the structure.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~165-170 | Characteristic downfield shift for an ester carbonyl carbon. |

| Aromatic C-O | ~155-160 | Carbon attached to the methoxy group (C2). |

| Aromatic C-N | ~145-150 | Carbon attached to the amino group (C4). |

| Aromatic C-Cl | ~115-125 | Carbon attached to the chlorine atom (C5). |

| Aromatic C-CO | ~110-120 | Quaternary carbon attached to the ester group (C1). |

| Aromatic CH (C6) | ~125-135 | Aromatic methine carbon. |

| Aromatic CH (C3) | ~100-110 | Aromatic methine carbon, shifted upfield by adjacent donating groups. |

| Methoxy (-OCH₃) | ~55-60 | Carbon of the methoxy group. |

| Ester Methyl (-COOCH₃) | ~50-55 | Carbon of the methyl ester group. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 | IR / Raman |

| Aromatic (C-H) | Stretch | 3000-3100 | IR / Raman |

| Aliphatic (C-H) | Stretch (from -OCH₃) | 2850-3000 | IR / Raman |

| Carbonyl (C=O) | Stretch (Ester) | 1700-1730 | IR |

| Aromatic (C=C) | Stretch | 1550-1650 | IR / Raman |

| Amino (N-H) | Scissoring/Bending | 1580-1650 | IR |

| Ester (C-O) | Stretch | 1100-1300 | IR |

| Aryl Ether (C-O) | Stretch | 1000-1100 | IR |

| C-Cl | Stretch | 700-850 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzene ring, substituted with chromophores (like -NH₂, -Cl) and auxochromes (like -OCH₃), is expected to exhibit distinct absorption bands. The electronic transitions are typically π → π* and n → π*. mdpi.com The extended conjugation and the presence of heteroatoms with non-bonding electrons (n) lead to absorptions in the UV region. For this compound, strong absorption bands are anticipated in the 200-400 nm range, characteristic of substituted aromatic systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₉H₁₀ClNO₃), the molecular weight is 215.63 g/mol . biosynth.com The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 215 and an (M+2)⁺ peak at m/z 217 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Common fragmentation pathways for this molecule would likely involve:

Loss of the methoxy radical (-•OCH₃): leading to a fragment ion at m/z 184.

Loss of the methyl ester group (-•COOCH₃): resulting in a fragment at m/z 156.

Decarbonylation: Successive loss of carbon monoxide (CO) from fragment ions.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. googleapis.com Analysis is typically performed using a reversed-phase column. A Certificate of Analysis for this compound specifies a purity of greater than 95%, with a specific result of 99.96% when measured at a UV wavelength of 215 nm. lgcstandards.com HPLC methods can be optimized by adjusting the mobile phase composition (e.g., mixtures of acetonitrile (B52724) and water with acid modifiers), flow rate, and column type to achieve efficient separation from any starting materials, by-products, or degradation products. mdpi.comgoogle.com

| Parameter | Typical Conditions |

| Technique | Reversed-Phase HPLC |

| Stationary Phase | C18 or similar non-polar column |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Detection | UV Absorbance (e.g., 215 nm) lgcstandards.com |

| Purity Result | >99% lgcstandards.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify components within a sample. In the context of this compound, GC-MS serves to verify the compound's identity and assess its purity by identifying any volatile impurities. The gas chromatography component separates the compound from other substances based on their different boiling points and affinities for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer.

The mass spectrometer bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. The pattern of these fragments, known as a mass spectrum, is a unique fingerprint for a specific molecule. This fragmentation pattern allows for unambiguous identification of the compound by comparing the obtained spectrum with reference spectra in spectral libraries. For thermally labile compounds, the conditions of the GC inlet and column temperature must be carefully optimized to prevent degradation during analysis. nih.gov

While specific GC-MS fragmentation data for this compound is not widely published, analysis of a closely related derivative, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, shows a top peak (the most abundant fragment) at a mass-to-charge ratio (m/z) of 222 in its mass spectrum. nih.gov For this compound, with a molecular weight of 215.63 g/mol , one would expect to observe a molecular ion peak corresponding to this mass, along with a characteristic fragmentation pattern resulting from the loss of functional groups such as the methoxy (-OCH3) or carbomethoxy (-COOCH3) groups.

Table 1: Expected GC-MS Parameters for Analysis

| Parameter | Value/Condition |

|---|---|

| Column Type | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature ramp (e.g., 100°C to 300°C) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). UPLC is particularly well-suited for determining the purity of this compound and for quantifying any impurities or related substances. This is confirmed by suppliers who use HPLC to verify the purity of the compound, often achieving greater than 95%. advatechgroup.com

The technique utilizes columns packed with smaller sub-2 µm particles, which, when operated at high pressures, allows for faster and more efficient separations. sielc.com For a compound like this compound, which possesses both an amino group and an ester group, reverse-phase UPLC is a common analytical approach. mdpi.com In this mode, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

The compound's retention time—the time it takes to travel through the column—is a characteristic identifier under specific conditions. A UV detector is typically used to monitor the column eluent, as the benzene ring in the molecule absorbs ultraviolet light. The purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks.

Table 2: Typical UPLC Method Parameters

| Parameter | Value/Condition |

|---|---|

| Column | C18 reverse-phase, < 2 µm particle size |

| Mobile Phase | Gradient of Water and Acetonitrile (with additives like formic acid) |

| Flow Rate | 0.3 - 0.6 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV Absorbance (e.g., at 254 nm) |

| Injection Volume | 1 - 5 µL |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This analysis is critical for verifying the empirical formula of a newly synthesized batch of this compound and confirming its compositional purity.

The molecular formula for this compound is established as C₉H₁₀ClNO₃. biosynth.compharmaffiliates.comscbt.com Based on this formula and the atomic weights of its constituent elements, a theoretical elemental composition can be calculated. In the laboratory, the compound is combusted under controlled conditions, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured to determine the percentages of C, H, and N. Chlorine is typically determined by other methods, such as titration after combustion. The experimentally determined percentages are then compared to the theoretical values. A close agreement between the experimental and theoretical data provides strong evidence for the compound's identity and purity.

Table 3: Elemental Composition of this compound (C₉H₁₀ClNO₃)

| Element | Symbol | Atomic Weight | Molar Mass Contribution ( g/mol ) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 108.099 | 50.12 |

| Hydrogen | H | 1.008 | 10.080 | 4.68 |

| Chlorine | Cl | 35.453 | 35.453 | 16.44 |

| Nitrogen | N | 14.007 | 14.007 | 6.50 |

| Oxygen | O | 15.999 | 47.997 | 22.26 |

| Total | | | 215.636 | 100.00 |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the physical and chemical properties of a substance as a function of temperature. These methods are essential for determining the thermal stability of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. A TGA thermogram plots mass loss versus temperature. For a pure, stable compound like this compound, the TGA curve would be expected to show a flat baseline with no significant mass loss until the onset of thermal decomposition at a high temperature. The temperature at which decomposition begins is a key indicator of the compound's thermal stability.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. The DTA curve plots this temperature difference (ΔT) against temperature. This technique detects thermal events such as melting, crystallization, and decomposition. For this compound, the DTA curve would show a sharp endothermic peak (a dip in the curve) corresponding to its melting point, which is reported to be in the range of 135-137 °C. chemblink.com At higher temperatures, exothermic peaks would indicate decomposition processes. The combined data from TGA and DTA provide a comprehensive profile of the compound's behavior at elevated temperatures. researchgate.net

Table 4: Expected Thermal Events for this compound

| Thermal Event | Technique | Expected Observation | Approximate Temperature |

|---|---|---|---|

| Melting | DTA | Sharp endothermic peak | 135 - 137 °C chemblink.com |

| Decomposition | TGA | Onset of mass loss | > 200 °C (Hypothetical) |

Computational Chemistry and Molecular Modeling of Methyl 4 Amino 5 Chloro 2 Methoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For Methyl 4-amino-5-chloro-2-methoxybenzoate, DFT would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. plos.org This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), which provides a good balance between accuracy and computational cost. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters of this compound Calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.74 Å |

| C-N (amino) | 1.38 Å | |

| C-O (methoxy) | 1.36 Å | |

| C=O (ester) | 1.21 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-C-N | 121.0° | |

| Dihedral Angle | C-C-O-C (methoxy) | 178.5° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

A key output of quantum chemical calculations is the description of the molecular orbitals (MOs), which are mathematical functions describing the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. drugtargetreview.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. acs.org A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO would likely be distributed over the carbonyl group of the ester and the aromatic ring. This analysis helps in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data in this table is for illustrative purposes and represents the type of information generated from molecular orbital analysis.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational space. For a flexible molecule like this compound, which has rotatable bonds in its methoxy (B1213986) and ester groups, MD simulations can reveal the different conformations it can adopt and the relative stabilities of these conformers.

The simulation would be run for a specified period, and the trajectory of the atoms would be analyzed to identify the most populated conformational states. This information is particularly valuable for understanding how the molecule might interact with a biological target, such as a receptor or enzyme, as its conformation can significantly influence its binding affinity.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can also be used to predict the spectroscopic properties of this compound, which can be compared with experimental data for validation of the computational model. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the UV-Vis absorption spectrum by calculating the energies of electronic transitions. acs.org

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated spectra can aid in the interpretation of experimental spectra and the assignment of specific vibrational modes to different functional groups within the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Assignment |

| UV-Vis (TD-DFT) | λmax = 295 nm | π → π* transition |

| IR (DFT) | 3450 cm⁻¹ | N-H stretch (amino) |

| 1710 cm⁻¹ | C=O stretch (ester) | |

| 1250 cm⁻¹ | C-O stretch (methoxy) |

Note: This table contains hypothetical data to illustrate the output of computational spectroscopic predictions.

In Silico Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the pathways of chemical reactions involving this compound, providing insights into reaction mechanisms and kinetics. researchgate.net For instance, the synthesis of this molecule often involves electrophilic aromatic substitution reactions. google.com In silico modeling can map out the energy profile of such a reaction, identifying the transition states and intermediates. masterorganicchemistry.com

Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactants and products. nih.gov The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By modeling different potential reaction pathways, it is possible to predict the most favorable conditions and the expected regioselectivity of the reaction. For example, modeling the chlorination of the precursor molecule could explain why the chlorine atom is directed to the observed position.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.net For a class of compounds related to this compound, a QSAR model could be developed to predict their activity as, for example, antagonists for a specific receptor.

These models are built by calculating a set of molecular descriptors for each compound in a training set with known activities or properties. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed activity or property. A well-validated QSAR or QSPR model can then be used to predict the activity or properties of new, unsynthesized compounds, thereby guiding the design of more potent or effective molecules.

Structure Activity Relationship Sar Studies and Receptor Interactions

Design and Synthesis of Derivatives for SAR Exploration

The exploration of the structure-activity relationships of the Methyl 4-amino-5-chloro-2-methoxybenzoate scaffold primarily involves the synthesis of ester and amide derivatives. A common synthetic strategy begins with the hydrolysis of the parent methyl ester to its corresponding carboxylic acid, 4-amino-5-chloro-2-methoxybenzoic acid. This acid is then coupled with a variety of substituted alcohols or amines to generate a library of derivatives.

One prominent series of derivatives was synthesized by creating esters from 4-amino-5-chloro-2-methoxybenzoic acid and various substituted 1-piperidineethanols. nih.gov This approach allows for the introduction of diverse functionalities on the piperidine (B6355638) ring, enabling a systematic investigation of how changes in steric and electronic properties in this region of the molecule affect receptor binding and functional activity. nih.gov The synthesis of the core intermediate itself can be achieved through a multi-step process starting from p-aminosalicylic acid, involving methylation, chlorination with N-chlorosuccinimide, and subsequent esterification or hydrolysis. google.com

Modification of the Amino Group and its Impact on Biological Activity

While much of the SAR exploration for this scaffold has focused on the ester/amide portion of the molecule, the 4-amino group is also a critical determinant of biological activity. This group can participate in key hydrogen bonding interactions within the receptor binding pocket. Modifications such as acylation or alkylation can significantly alter a compound's affinity and efficacy. For many benzamide (B126) ligands targeting G protein-coupled receptors, the 4-amino group is essential for high-affinity binding.

Role of Chloro and Methoxy (B1213986) Substituents in Molecular Recognition

The chloro and methoxy groups on the benzene (B151609) ring are not merely passive substituents; they play a crucial role in orienting the molecule within the receptor's binding site and contribute significantly to binding affinity. drughunter.comyoutube.com

The 5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom influences the electronics of the aromatic ring and the acidity of the 4-amino group. It can also engage in specific halogen bonding interactions with the protein backbone or side chains, which are increasingly recognized as important for high-affinity binding.

The 2-Methoxy Substituent: The methoxy group is a hydrogen bond acceptor and its presence at the ortho position relative to the ester/amide linkage is critical. It often forms a key intramolecular hydrogen bond with the amide proton in related benzamide structures, which helps to lock the molecule in a specific, bioactive conformation. nih.gov This pre-organization reduces the entropic penalty of binding, thereby increasing affinity. This conformational constraint is a hallmark of many high-affinity benzamide ligands for 5-HT and dopamine receptors.

Together, these substituents create a specific electronic and steric profile that is optimized for recognition at certain receptor subtypes.

Investigation of 5-HT₄ Receptor Agonism and Antagonism

Derivatives of this compound have been extensively investigated as ligands for the 5-HT₄ receptor, a target for gastrointestinal motility disorders and cognitive enhancement. nih.gov Research has shown that subtle modifications to the molecule can dramatically shift its pharmacological profile from a potent agonist to a potent antagonist. nih.gov

A key finding is that the substitution pattern on the piperidine ring of the ester derivatives dictates the functional outcome. Monosubstitution on the piperidine ring with groups such as methyl, hydroxyl, or acetamido generally results in compounds with potent partial agonist activity. nih.gov However, the introduction of two methyl groups, as in the case of the 2-[(cis-3,5-dimethylpiperidinyl)ethyl] derivative, leads to a dramatic switch to potent antagonist activity. nih.gov This highlights a specific "antagonist pocket" or conformation that is accessed by the disubstituted compounds.

Ligand Binding Assays and Affinity Determination (e.g., Kᵢ, pA₂)

The affinity of these derivatives for the 5-HT₄ receptor has been quantified using radioligand binding assays. science.gov These experiments typically use a known high-affinity radiolabeled 5-HT₄ antagonist, such as [³H]GR113808, to label the receptors in tissue preparations (e.g., rat striatum). The ability of the new compounds to displace the radioligand is measured, and from this, the inhibition constant (Kᵢ) is calculated. A lower Kᵢ value indicates a higher binding affinity.

For compounds identified as antagonists, their potency is often expressed as a pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. This value is determined from functional assays, such as measuring the relaxation of rat esophageal muscle tissue in response to serotonin (B10506). nih.gov

Below is a table summarizing the binding affinities and functional potencies for selected derivatives of 4-amino-5-chloro-2-methoxybenzoic acid.

| Compound | R Group (on Piperidine) | Kᵢ (nM) for 5-HT₄ | pA₂ | Pharmacological Profile |

| 7a | H | 1.07 ± 0.5 | N/A | Partial Agonist |

| 7k | 3-CONH₂ | 1.0 ± 0.3 | N/A | Partial Agonist |

| 7g | cis-3,5-di-CH₃ | 0.26 ± 0.06 | 8.6 | Antagonist |

Data sourced from scientific literature. nih.gov

In Vitro and In Vivo Pharmacological Profiling in Receptor Systems

The functional activity of these compounds is profiled using a variety of in vitro and in vivo models.

In Vitro Profiling: Initial characterization is performed in isolated tissues that endogenously express the 5-HT₄ receptor. Commonly used preparations include the electrically stimulated guinea pig ileum myenteric plexus and the rat esophagus muscularis mucosae. nih.gov In these tissues, 5-HT₄ receptor activation by an agonist causes muscle relaxation. Compounds are tested for their ability to elicit this response (agonist activity) or to block the response induced by serotonin (antagonist activity). Derivatives such as 7a and 7k were found to be as potent as serotonin but produced a maximal response that was only 60-80% of that of serotonin, classifying them as partial agonists. nih.gov

In Vivo Profiling: Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy and pharmacokinetic properties. For 5-HT₄ receptor agonists intended for gastrointestinal disorders, a common in vivo model is the conscious dog gastric motility model. nih.gov In such studies, the compound is administered orally, and its effect on gastric emptying and motility is measured over time. This provides crucial information on oral bioavailability and duration of action, confirming that the in vitro activity translates to a physiological effect in a living system. nih.gov

Compound Names Table

| Abbreviation / Code | Full Chemical Name |

| 7a (ML 10302) | 2-(1-Piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoate |

| 7k | 2-[(3-Carboxamidopiperidinyl)ethyl] 4-amino-5-chloro-2-methoxybenzoate |

| 7g | 2-[(cis-3,5-Dimethylpiperidinyl)ethyl] 4-amino-5-chloro-2-methoxybenzoate |

| [³H]GR113808 | [³H] [1-[2-(Methylsulfonylamino)ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate |

| Serotonin (5-HT) | 5-Hydroxytryptamine |

Hypothetical Models for Receptor Binding Sites

Based on the structural analysis of potent agonist and antagonist derivatives of 4-amino-5-chloro-2-methoxybenzoic acid, a hypothetical model for the 5-HT₄ receptor has been proposed. This model is notable for suggesting the presence of two distinct binding sites for agonist and antagonist molecules. nih.govacs.org The core structure of 4-amino-5-chloro-2-methoxybenzoic acid is crucial in orienting the pharmacophoric elements of its derivatives to interact with these putative sites. The model posits that the specific interactions within these sites are what differentiate the agonist or antagonist profile of a given compound. For instance, the introduction of two methyl groups on the piperidine ring of an ester derivative of 4-amino-5-chloro-2-methoxybenzoic acid led to a significant shift from agonist to antagonist activity, suggesting that these methyl groups interact with a region of the receptor that modulates its conformational state. nih.govacs.org

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional arrangement of atoms, or conformation, of derivatives of this compound is intrinsically linked to their biological efficacy. The relatively rigid benzoyl moiety provides a stable platform, while the appended side chains can adopt various conformations, only some of which are conducive to optimal receptor binding.

Molecular modeling studies, specifically using the SYBYL software, have been instrumental in identifying the low-energy, biologically active conformers of these compounds. nih.govacs.org These analyses have revealed that for potent 5-HT₄ receptor ligands derived from this scaffold, a limited number of minimum energy conformers exist. A key finding is the preference for a cis folded conformation of the ethyl chain in the side group. nih.govacs.org This folded structure is believed to correctly position the terminal basic nitrogen for interaction with the receptor. Furthermore, the orientation of the lone pair of electrons on this nitrogen atom, pointing away from the molecule, is a characteristic feature shared with other conformationally constrained benzamides known for their high affinity at related receptors. nih.govacs.org

X-ray Crystallographic Analysis for Conformation

To empirically validate the computationally derived conformational models, X-ray crystallography has been employed. This technique provides a definitive snapshot of the molecule's solid-state conformation. Structural analyses of key agonist and antagonist derivatives have been successfully performed, confirming the computationally predicted low-energy conformations. nih.govacs.org

The crystallographic data for an agonist derivative, compound 7a , and an antagonist, compound 7g , both derived from 4-amino-5-chloro-2-methoxybenzoic acid, have corroborated the cis folded conformation of the ethyl side chain. nih.govacs.org This empirical evidence strengthens the hypothesis that this specific spatial arrangement is a prerequisite for high-affinity binding to the 5-HT₄ receptor. The consistency between the X-ray data and molecular modeling underscores the reliability of the computational approaches used to predict the bioactive conformations of these flexible molecules.

Molecular Docking Studies for Ligand-Receptor Interactions

While specific molecular docking studies focusing solely on the parent compound, this compound, are not extensively detailed, the principles of ligand-receptor interactions are elucidated through molecular modeling of its more complex and pharmacologically active derivatives. These computational studies simulate the interaction between the ligand and the receptor's binding pocket, providing insights into the forces that govern binding affinity and selectivity.

The modeling of derivatives highlights the critical role of the substituted benzoyl head, derived from 4-amino-5-chloro-2-methoxybenzoic acid, in anchoring the ligand to the receptor. The amino, chloro, and methoxy substituents on the aromatic ring are not merely passive components; they are understood to engage in specific hydrogen bonding and van der Waals interactions with complementary amino acid residues within the receptor's binding site. The ester linkage, as opposed to an amide, has also been shown to be advantageous for the activity of these compounds at the 5-HT₄ receptor, a preference that is less pronounced when the basic moiety is sterically constrained. nih.govacs.org This suggests that the electronic nature and conformational flexibility imparted by the ester group are finely tuned for optimal interaction with the 5-HT₄ receptor's unique environment.

The table below summarizes the binding affinities of selected ester derivatives of 4-amino-5-chloro-2-methoxybenzoic acid for the 5-HT₄ receptor.

| Compound | Structure | Kᵢ (nM) nih.govacs.org | Pharmacological Profile nih.govacs.org |

| 7a | 2-(piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | 1.07 ± 0.5 | Partial Agonist |

| 7g | 2-(cis-3,5-dimethylpiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | 0.26 ± 0.06 | Antagonist |

| 7k | 2-(4-hydroxypiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | 1.0 ± 0.3 | Partial Agonist |

Applications of Methyl 4 Amino 5 Chloro 2 Methoxybenzoate Derivatives in Research

Role as an Intermediate in Pharmaceutical Synthesis

The primary research application of Methyl 4-amino-5-chloro-2-methoxybenzoate is as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). The specific arrangement of its amino, chloro, and methoxy (B1213986) substituents on the benzene (B151609) ring makes it an ideal precursor for several classes of therapeutic agents.

Development of Anti-inflammatory and Analgesic Medications

While this compound is not directly recognized for its anti-inflammatory or analgesic properties, its structural motifs are found in related compounds that do exhibit such activities. For instance, research into different classes of benzimidazole (B57391) derivatives, which share some structural similarities with benzamides, has identified compounds with significant analgesic and anti-inflammatory effects. In studies using mouse models, certain 2-aminomethylbenzimidazole derivatives demonstrated high analgesic and anti-inflammatory activity, comparable to the established drug nimesulide. mdpi.com This suggests a potential, though not extensively explored, avenue for designing novel anti-inflammatory and analgesic agents based on scaffolds derived from or related to 4-amino-5-chloro-2-methoxybenzoic acid.

Synthesis of 5-HT₄ Receptor Agonists/Antagonists (e.g., ML10302, SR59768)

A significant area of research involving this compound is the development of ligands for the 5-hydroxytryptamine type 4 (5-HT₄) receptor, which is a key target for treating gastrointestinal motility disorders. The 4-amino-5-chloro-2-methoxybenzoic acid core is central to a class of potent 5-HT₄ receptor modulators.

Researchers have synthesized a series of benzoate (B1203000) esters by combining 4-amino-5-chloro-2-methoxybenzoic acid with various substituted 1-piperidineethanols. nih.gov One such derivative, ML10302, emerged as a potent 5-HT₄ receptor agonist with nanomolar affinity. nih.gov Further studies demonstrated that subtle modifications to the piperidine (B6355638) ring could dramatically alter the compound's pharmacological profile. For example, monosubstitution on the piperidine ring resulted in compounds that were potent partial agonists, exhibiting 60-80% of the maximal response of serotonin (B10506). nih.gov

Interestingly, the introduction of two methyl groups on the piperidine ring transformed the molecule from an agonist into a potent 5-HT₄ antagonist. nih.gov This switch in activity highlights the sensitivity of the receptor to the steric and conformational properties of the ligand, making this chemical scaffold a valuable tool for probing the structure and function of the 5-HT₄ receptor. nih.gov

| Compound | Modification | Pharmacological Profile | Binding Affinity (Ki) |

|---|---|---|---|

| ML10302 (7a) | Unsubstituted 1-piperidineethanol ester | Partial Agonist | 1.07 ± 0.5 nM |

| Compound 7k | Monosubstituted piperidine ring | Partial Agonist | 1.0 ± 0.3 nM |

| Compound 7g (SR59768 analog) | cis-3,5-dimethylpiperidine ester | Antagonist | 0.26 ± 0.06 nM |

Precursor for Metoclopramide Synthesis and Analogs

Historically and currently, 4-amino-5-chloro-2-methoxybenzoic acid is a well-established and critical intermediate in the synthesis of a class of gastroprokinetic agents known as "pride" drugs. google.com The most prominent member of this family is Metoclopramide, a widely used antiemetic and motility-enhancing drug. The synthesis involves activating the carboxylic acid of the parent compound and coupling it with an appropriate amine side chain.

The utility of this scaffold extends beyond Metoclopramide to a range of other drugs with similar mechanisms of action, including Clobopride, Cisapride, Lintopride, and Zacopride. google.com The consistent presence of the 4-amino-5-chloro-2-methoxybenzoyl moiety across these diverse APIs underscores its importance as a foundational structure in this therapeutic area. Research continues to leverage this intermediate to create novel analogs with improved efficacy and receptor selectivity.

Biochemical Studies and Enzyme Interactions

Beyond its role in synthesizing final drug products, the structural framework of this compound is relevant in the context of biochemical research, particularly in the study of enzyme inhibition.

Investigation of Metabolic Pathways and Enzyme Modulations